1-((4-Bromophenyl)sulfonyl)-2,3-difluorobenzene
CAS No.:
Cat. No.: VC13819437
Molecular Formula: C12H7BrF2O2S
Molecular Weight: 333.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H7BrF2O2S |
|---|---|
| Molecular Weight | 333.15 g/mol |
| IUPAC Name | 1-(4-bromophenyl)sulfonyl-2,3-difluorobenzene |
| Standard InChI | InChI=1S/C12H7BrF2O2S/c13-8-4-6-9(7-5-8)18(16,17)11-3-1-2-10(14)12(11)15/h1-7H |
| Standard InChI Key | LODIFGXYRUTOBN-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)S(=O)(=O)C2=CC=C(C=C2)Br)F)F |
| Canonical SMILES | C1=CC(=C(C(=C1)S(=O)(=O)C2=CC=C(C=C2)Br)F)F |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Data
1-((4-Bromophenyl)sulfonyl)-2,3-difluorobenzene is distinguished by a sulfonyl group (-SO-) bridging a 4-bromophenyl ring and a 2,3-difluorobenzene moiety. The bromine atom at the para position of the phenyl ring and the ortho-fluorine substituents on the benzene ring create distinct electronic effects, influencing its reactivity and intermolecular interactions. Key molecular descriptors include:
The sulfonyl group enhances electrophilicity, making the compound a candidate for nucleophilic substitution reactions, while the fluorine atoms contribute to steric hindrance and metabolic stability.
Synthesis and Reaction Mechanisms
Synthetic Routes
The synthesis of 1-((4-Bromophenyl)sulfonyl)-2,3-difluorobenzene typically involves a multi-step sequence:
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Bromination and Fluorination: 1-Bromo-2,3-difluorobenzene is prepared via halogen exchange reactions using potassium hydroxide and brominating agents . For example, treatment of 3,4-dibromo-1,1,2,2-tetrafluorocyclohexane with KOH yields the difluorinated intermediate .
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Sulfonylation: The sulfonyl group is introduced through reaction with 4-bromobenzenesulfonyl chloride under basic conditions. This step often employs catalysts like triethylbenzylammonium chloride to enhance reactivity.
A representative reaction scheme is:
Optimization and Yield
Key parameters influencing yield include temperature control (75–85°C for sulfonylation), solvent selection (acetonitrile or hexane) , and stoichiometric ratios. Reported yields for analogous sulfonylation reactions range from 70–85% , though specific data for this compound require further experimental validation.
Applications in Materials Science and Industrial Chemistry
The compound’s unique electronic profile enables diverse applications:
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Polymer Chemistry: As a crosslinking agent in fluorinated polymers, improving thermal stability and chemical resistance.
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Agrochemicals: Intermediate in synthesizing herbicides with enhanced environmental persistence.
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Organic Electronics: Electron-withdrawing groups facilitate charge transport in organic semiconductors.
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